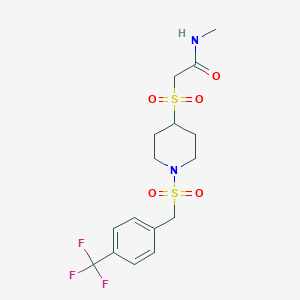

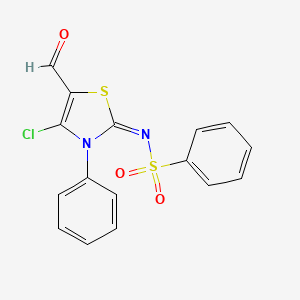

![molecular formula C15H23NO3 B2986126 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 489452-17-7](/img/structure/B2986126.png)

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, commonly known as MCC-950, is a small molecule inhibitor that has been widely studied for its anti-inflammatory properties. It is a potent and selective inhibitor of NLRP3 inflammasome, a protein complex that plays a key role in the innate immune response.

Applications De Recherche Scientifique

Preparation of β-and γ-lactams

1-Carbamoyl-1-methylcyclohexa-2,5-dienes are utilized in the preparation of β-and γ-lactams through ring closures of unsaturated carbamoyl radicals. This process involves the production of delocalised carbamoyl radicals, which undergo cyclizations to yield moderate yields of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones. The process is significant in the synthesis of compounds with potential biological activities (Bella, Jackson, & Walton, 2004).

Synthesis of Cyclic Dipeptidyl Ureas

Cyclohexyl or benzyl isocyanide undergoes Ugi reactions to synthesize 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds represent a novel class of pseudopeptidic [1,2,4]triazines, indicating the versatility of 6-[(2-Methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid derivatives in peptide mimicry and potential biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Investigation of GABA Aminotransferase Inhibitors

The cyclohexene analogues of gamma-aminobutyric acid (GABA) and beta-alanine have been explored as conformationally rigid analogues of vigabatrin, highlighting their potential as mechanism-based inactivators of GABA aminotransferase. This research provides insights into the design of new inhibitors for therapeutic applications, particularly in epilepsy and drug addiction (Choi & Silverman, 2002).

Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids

The development of conformationally constrained carbocyclic β-amino acids, including derivatives of this compound, has generated significant interest due to their presence in natural products, antibiotics, and as precursors to pharmacologically interesting compounds. These acids exhibit antifungal, antibacterial, and analgetic activities, underscoring their importance in medicinal chemistry (Kiss & Fülöp, 2014).

Propriétés

IUPAC Name |

6-[(2-methylcyclohexyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h3-4,10-13H,2,5-9H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGJKFJOZCPTLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2CC=CCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2986043.png)

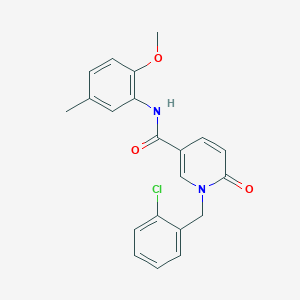

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)

![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)

![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)

![N-(tert-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2986063.png)

![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)